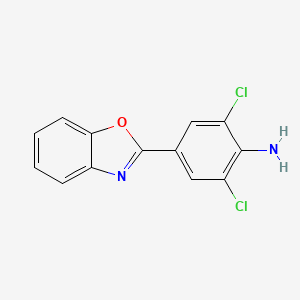

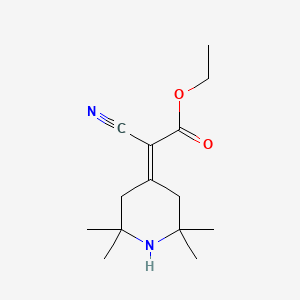

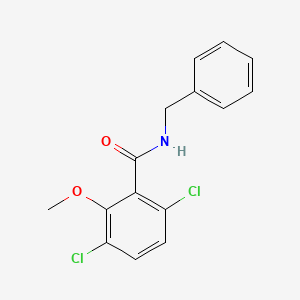

氰基(2,2,6,6-四甲基哌啶-4-亚甲基)乙酸乙酯

描述

Ethyl cyanoacetate derivatives are a class of compounds with a wide range of applications in organic synthesis due to their versatile reactivity. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives related to ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate involves reactions of halopyridines or pyran derivatives with ethyl cyanoacetate. For instance, Chunikhin and Ershov (2021) synthesized derivatives by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, showcasing fluorescence properties in solid state and solution (Chunikhin & Ershov, 2021).

Molecular Structure Analysis

Studies on the molecular structure, including crystallographic analysis, have been conducted to understand the structural configuration of these compounds. Boukhedena et al. (2018) described the crystal structure of a related compound, highlighting the twist-boat conformation of its six-membered ring and stacking in layers without significant intermolecular interactions (Boukhedena et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of these derivatives have been explored through various reactions. Arutyunyan et al. (2013) reported on the reactions of previously synthesized ethyl cyano derivatives, leading to compounds with potential pharmacological activity (Arutyunyan et al., 2013).

Physical Properties Analysis

Physical properties such as fluorescence emission, solubility, and crystal structure play a significant role in the application of these compounds. The study by Chunikhin and Ershov (2021) provided insights into the fluorescence properties of synthesized derivatives, indicating their potential in material science applications.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, have been detailed in studies focusing on the synthesis and applications of these compounds. For example, the work by Seino et al. (2017) on ethyl 2-cyano derivatives synthesized via Ru-mediated coupling reactions revealed insights into their structural distortion and isomer separation, highlighting the importance of steric hindrance (Seino et al., 2017).

科学研究应用

晶体结构分析

与氰基(2,2,6,6-四甲基哌啶-4-亚甲基)乙酸乙酯相关的化合物的结构分析一直是研究的主题,提供了对其晶体堆积和分子间相互作用的见解。例如,已经确定了2-氰基-2-(1,3-二硫杂环-2-亚甲基)乙酸乙酯的晶体结构,展示了其扭曲的船形构象和沿a轴堆叠的层,而没有明显的分子间相互作用 (Boukhedena等人,2018).

合成和反应性

该化合物及其衍生物已用于合成有机化学,从而创造出各种新型化合物。例如,可以通过氰基乙酰肼与单酰亚胺丙二酸二乙酯缩合来制备(5-氰基甲基-1,3,4-恶二唑-2-基)乙酸乙酯,这证明了该化合物对亲电试剂的反应性 (Elnagdi等人,1988).

光学性质

研究还探讨了氰基(2,2,6,6-四甲基哌啶-4-亚甲基)乙酸乙酯衍生物的光学性质。衍生物已显示出在特定范围内的发射最大值的固态荧光,表明在材料科学和光物理学中具有潜在应用 (Chunikhin & Ershov,2021).

绿色化学应用

该化合物已参与专注于绿色化学的研究,包括在微波辐射下进行无溶剂反应。该方法已应用于合成新的4-氰基-2-恶唑啉-4-羧酸乙酯,突出了高效且环保的方法 (Fraga-Dubreuil、Chérouvrier和Bazureau,2000).

抗菌活性

一些氰基(2,2,6,6-四甲基哌啶-4-亚甲基)乙酸乙酯的衍生物已被研究其抗菌活性。这些化合物的合成和随后的测试为它们作为抗菌剂的潜力提供了有价值的见解 (Arutyunyan等人,2013).

属性

IUPAC Name |

ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-18-12(17)11(9-15)10-7-13(2,3)16-14(4,5)8-10/h16H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHSUAUPOANIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CC(NC(C1)(C)C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)